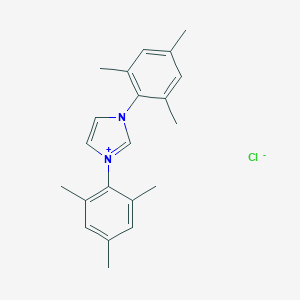

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

Vue d'ensemble

Description

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is a type of imidazolium salt that has been studied for its unique properties and potential applications in various chemical reactions and processes. The imidazolium cation is known for its role in forming ionic liquids, which are salts that are liquid at room temperature and have been of great interest due to their low volatility and potential as green solvents .

Synthesis Analysis

The synthesis of imidazolium salts often involves the alkylation of imidazole with appropriate reagents. For instance, 1,3-bis(carboxymethyl)imidazolium chloride is synthesized from starting materials in a straightforward manner and can be prepared on a multigram scale . Similarly, the synthesis of bis(imidazolium) salts derived from amino acids has been reported, which shows the versatility of the imidazolium structure in binding with various functional groups .

Molecular Structure Analysis

The molecular structure of imidazolium salts is characterized by the presence of an imidazole ring substituted with various groups. For example, the structure of 1,3-bis(4-methylphenyl)imidazolium chloride has been determined, revealing a significant N2-C2-N3 angle in the salt compared to its related carbene . The crystal structure of other imidazolium salts, such as those containing bis(trifluoromethanesulfonyl)imide anions, has been studied, showing different conformations and interactions within the solid-state structure .

Chemical Reactions Analysis

Imidazolium salts are known to participate in various chemical reactions. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been used as a metal-free and recyclable catalyst for the synthesis of N-allylanilines by allylic substitution of alcohols . Additionally, bis(imidazolium) salts have been employed as ligand precursors in palladium-catalyzed Mizoroki-Heck cross-coupling reactions . The electrochemical reduction of this compound has been shown to produce a nucleophilic carbene, which is compatible with ionic liquids .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolium salts are influenced by their molecular structure. For example, the introduction of carboxyl groups into the imidazolium cation leads to a hydrophilic organic salt with properties such as thermal stability, pKa, and solubility in water . The electrochemical properties of these salts have also been investigated, revealing reduction and oxidation potentials that are characteristic of the imidazolium structure . Furthermore, the partitioning of mercury ions from aqueous solutions using hydrophobic imidazolium ionic liquids has been studied, demonstrating the potential for environmental applications .

Applications De Recherche Scientifique

Electrochemical Reduction

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is utilized in electrochemical reduction, producing a nucleophilic carbene, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene. This compound shows compatibility and persistence in the ionic liquid tetradecyl(trihexyl)phosphonium chloride (Gorodetsky et al., 2004).

Reactivity with Halogen Sources

This compound demonstrates reactivity with various halide sources, leading to the formation of imidazolium species like 1,3-bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride, among others. Its interaction with carbon tetrabromide results in new N-heterocyclic carbenes (Cole et al., 2002).

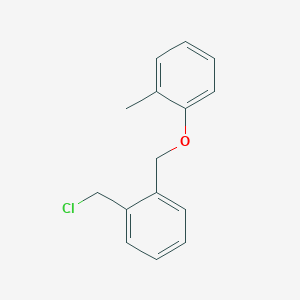

Synthesis of Functionalized Ligands

The compound is used in the modular synthesis of functionalised, alkoxy-tethered 1,3-bis(2,4,6-trimethylphenyl)imidazolium derivatives. These derivatives are key in the formation of effective catalysts for Buchwald-Hartwig aminations of aryl chlorides (Krinsky et al., 2014).

Copper(I) Chloride Complex Formation

It is involved in forming a monomeric N-heterocyclic carbene complex of copper(I) chloride. This synthesis is notable for not requiring an inert atmosphere or dry solvents (McLean et al., 2010).

Catalytic System for Cross-Coupling Reactions

This compound serves as a precursor for N-heterocyclic carbene ligands in palladium-catalyzed cross-coupling reactions, displaying high efficiency and a broad spectrum of substrates (Gao et al., 2003).

Supramolecular Channel Formation

It participates in reactions leading to unique double salts with remarkable supramolecular channels, demonstrating interesting structural and bonding features (Henrion et al., 2015).

Telomerization of Isoprene with Methanol

This compound is used in catalytic systems promoting the telomerization of isoprene with methanol, leading to unique coupling products (Nunes et al., 2007).

Mécanisme D'action

Target of Action

The primary target of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride, also known as 1,3-Dimesityl-1H-imidazol-3-ium chloride, is metal pre-catalysts . This compound acts as an N-heterocyclic carbene (NHC) ligand, which can bind with these metal pre-catalysts to form complexes .

Mode of Action

The compound interacts with its targets by binding to the metal pre-catalysts, forming complexes that show high catalytic activity . This interaction results in the activation of the metal pre-catalysts, enabling them to participate in various catalytic reactions .

Biochemical Pathways

It’s known that the compound is used in various metal-catalyzed coupling reactions , suggesting that it may influence pathways related to these reactions.

Result of Action

The result of the compound’s action is the formation of complexes with high catalytic activity . These complexes can be used in various metal-catalyzed coupling reactions , often with advantageous results in difficult cases .

Safety and Hazards

1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The compound functions as a proton donor and exhibits the capability to bind with diverse molecules, including proteins . Such binding interactions have the potential to induce structural and functional changes in proteins .

Cellular Effects

The precise cellular effects of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride are yet to be fully comprehended . It is believed that the compound’s ability to bind with proteins can influence cell function .

Molecular Mechanism

This compound can be reduced electrochemically and chemically to produce a nucleophilic carbene, namely 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene . This carbene is compatible with and persistent in certain ionic liquids .

Propriétés

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-13H,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOSIXGMLYKKOW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370166 | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

141556-45-8 | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)

![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide](/img/structure/B136396.png)

![Ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate](/img/structure/B136401.png)